2,6-Diisopropyl-4-methoxyaniline

Description

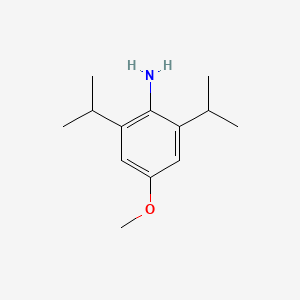

2,6-Diisopropyl-4-methoxyaniline (CAS: 1394159-51-3) is a substituted aniline derivative with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.3 g/mol. This compound features a methoxy (-OCH₃) group at the para position of the aromatic ring, flanked by two isopropyl groups at the ortho positions (2 and 6). The steric bulk of the isopropyl substituents and the electron-donating methoxy group confer unique reactivity and stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science . It is commercially available in high purity (≥95%) and quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-methoxy-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C13H21NO/c1-8(2)11-6-10(15-5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |

InChI Key |

ZVFRHLNVPIDOTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropyl-4-methoxyaniline typically involves the following steps:

Nitration: The starting material, 2,6-diisopropylphenol, undergoes nitration to introduce a nitro group, forming 2,6-diisopropyl-4-nitrophenol.

Reduction: The nitro group is then reduced to an amine group, resulting in 2,6-diisopropyl-4-aminophenol.

Methylation: Finally, the amine group is methylated to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropyl-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

Reduction: The compound can be reduced to form different amines or hydroxylamines.

Substitution: The methoxy and isopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.

Reduction: Amines, hydroxylamines, and other reduced derivatives.

Substitution: Halogenated compounds, alkylated derivatives, and acylated products.

Scientific Research Applications

2,6-Diisopropyl-4-methoxyaniline has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems and as a potential inhibitor in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Diisopropyl-4-methoxyaniline exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific molecular targets and interfering with their activity. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2,6-diisopropyl-4-methoxyaniline can be contextualized by comparing it with analogs that differ in the para-substituent or backbone structure. Key comparisons include:

2,6-Diisopropylaniline (2,6-DIPA)

- Structure : Lacks the 4-methoxy group, with hydrogen at the para position.

- Formula : C₁₂H₁₉N (MW: 177.3 g/mol).

- Key Differences :

- Applications : Studied via nuclear magnetic resonance (NMR) for conformational analysis, highlighting rotational barriers imposed by isopropyl groups .

4-Chloro-2,6-diisopropylaniline

- Structure : Features a chloro (-Cl) substituent at the para position.

- Formula : C₁₂H₁₈ClN (MW: 211.7 g/mol; CAS: 100823-17-4).

- Key Differences: The electron-withdrawing chloro group deactivates the aromatic ring, directing electrophilic attacks to specific positions.

- Applications : Likely utilized in halogenated intermediates for agrochemicals or pharmaceuticals.

4-Phenoxy-2,6-diisopropylaniline

- Structure: Contains a phenoxy (-OPh) group at the para position.

- Formula: C₁₈H₂₃NO (MW: 269.4 g/mol; synonyms listed in ).

- Key Differences: The bulky phenoxy group increases steric hindrance, reducing solubility in polar solvents. Electron-donating effects similar to methoxy but with extended conjugation, influencing UV-Vis absorption properties.

- Applications: Potential use in polymer additives or dyes due to its extended aromatic system .

4,4'-Methylenebis(2,6-diisopropylaniline)

- Structure : A dimeric compound linked by a methylene (-CH₂-) bridge.

- Formula : C₂₆H₃₈N₂ (MW: 378.6 g/mol).

- Key Differences :

- Applications : Likely employed as a cross-linking agent in epoxy resins or polyurethanes.

Comparative Data Table

Biological Activity

2,6-Diisopropyl-4-methoxyaniline (DPMAn) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

DPMAn is characterized by its unique structure, which includes two isopropyl groups and a methoxy group attached to an aniline backbone. This configuration influences its solubility, reactivity, and interaction with biological targets.

DPMAn exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on:

- Ligand-Gated Ion Channels (LGICs) : DPMAn has shown the ability to modulate the activity of LGICs, which are crucial for neurotransmission. These channels are implicated in cognitive functions and are targets for several neurological drugs .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This inhibition can lead to altered signaling pathways that may have therapeutic implications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DPMAn against various pathogens. For instance:

- In Vitro Studies : DPMAn demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was particularly noted in combinations with other antibiotics, enhancing the overall antimicrobial effect against multidrug-resistant strains .

Antitumor Activity

DPMAn has also been evaluated for its potential antitumor properties:

- Case Study : In a xenograft model involving KARPAS-299 tumors, DPMAn exhibited promising results in inhibiting tumor growth. It was shown to affect key signaling pathways involved in cancer progression, such as ALK phosphorylation .

Research Findings

A summary of key research findings related to DPMAn's biological activity is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.